molecular formula C25H19FN4O3S2 B2774318 2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-fluorophenyl)acetamide CAS No. 932313-44-5

2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-fluorophenyl)acetamide

Cat. No. B2774318
CAS RN: 932313-44-5
M. Wt: 506.57
InChI Key: MTRZEMLSCAZEHN-UHFFFAOYSA-N
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Description

2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H19FN4O3S2 and its molecular weight is 506.57. The purity is usually 95%.
BenchChem offers high-quality 2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antitumor Activities

Several studies have explored the structure-activity relationships of benzothiazole derivatives, revealing their potential in cancer therapy. Compounds structurally similar to the one have shown potent in vitro and in vivo efficacy against various cancer types, including breast and leukemia cell lines. Modifications to the core structure have aimed at improving metabolic stability and enhancing anticancer activity (Stec et al., 2011; Yurttaş et al., 2015).

Antimicrobial and Antifungal Effects

Benzothiazole derivatives have also demonstrated significant antimicrobial and antifungal effects. Structural variations, such as the incorporation of different heterocyclic rings or modifications at specific positions, have been explored to develop more potent agents against a range of pathogens, including HIV (Mizuhara et al., 2012; Gouda et al., 2010).

Neurodegenerative Disorder Studies

Compounds with benzothiazole cores have been evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders. Radiolabeled derivatives have been developed for potential use in imaging studies to assess PBR expression in diseases like Alzheimer's (Fookes et al., 2008).

Antioxidant Properties

Research into benzothiazole and its derivatives has also uncovered antioxidant capabilities, which are critical in mitigating oxidative stress-related cellular damage. This property is especially relevant in the context of acute toxicity and inflammation (Cabrera-Pérez et al., 2016).

Anticonvulsant and Analgesic Activities

The exploration of benzothiazole derivatives in the context of central nervous system disorders has led to the identification of compounds with anticonvulsant and analgesic activities. The structure-activity relationship studies aim to optimize these effects for potential therapeutic applications (Nath et al., 2021).

properties

IUPAC Name

2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O3S2/c26-18-10-12-19(13-11-18)28-23(31)16-34-25-27-14-22-24(29-25)20-8-4-5-9-21(20)30(35(22,32)33)15-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRZEMLSCAZEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide

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